Product packaging for 3-Hydroxyxanthine(Cat. No.:CAS No. 13479-29-3)

3-Hydroxyxanthine

Cat. No.: B080670
CAS No.: 13479-29-3
M. Wt: 168.11 g/mol
InChI Key: WYOFOAXXUITNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyxanthine is a significant oxypurine and a key metabolite in the catabolic pathway of guanine, serving as an intermediate in the conversion of xanthine to uric acid. This compound is of high interest in biochemical research, particularly in studies focused on purine metabolism, its associated disorders (such as hyperuricemia and gout), and the enzymatic activity of xanthine oxidase. As an isomer of uric acid, it provides a unique structural template for investigating antioxidant mechanisms and the redox chemistry of purine derivatives. Researchers utilize this compound as a reference standard in analytical chemistry, employing techniques like HPLC and LC-MS for the accurate quantification of purine metabolites in biological samples such as urine, plasma, and tissue extracts. Its well-defined structure also makes it a valuable building block in medicinal chemistry for the synthesis and development of novel xanthine-based analogs, which are explored for their potential as enzyme inhibitors or ligands for various biological targets. This high-purity compound is essential for advancing fundamental knowledge in metabolic disease research and nucleic acid chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O3 B080670 3-Hydroxyxanthine CAS No. 13479-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13479-29-3

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

IUPAC Name

3-hydroxy-7H-purine-2,6-dione

InChI

InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11)

InChI Key

WYOFOAXXUITNKN-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2O

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2O

Other CAS No.

703-39-9
13479-29-3

Pictograms

Irritant; Health Hazard

Related CAS

64038-49-9 (monohydrate)

Synonyms

3-hydroxyxanthine
N-hydroxyxanthine
N-hydroxyxanthine monohydrate

Origin of Product

United States

Biosynthesis and Metabolic Transformations of 3 Hydroxyxanthine

Enzymatic Pathways Leading to 3-Hydroxyxanthine Formation

Origin via N-Oxidation of Guanine (B1146940) Precursors

The formation of this compound can occur through the enzymatic N-oxidation of guanine. Evidence points to a process where guanine is first oxidized by a peroxy acid to its 3-oxide derivative. acs.org This guanine 3-oxide is then subsequently hydrolyzed, leading to the formation of this compound. acs.org This pathway highlights a direct biosynthetic link between the canonical purine (B94841) base guanine and its N-hydroxylated analog, this compound.

Integration within De Novo and Salvage Purine Biosynthesis Pathways

Purine metabolism in organisms is a balance between two major pathways: de novo synthesis, which builds purines from simpler molecules, and salvage pathways, which recycle pre-existing purine bases and nucleosides. utah.eduresearchgate.netwikipedia.orgnih.govnews-medical.net The de novo pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which then serves as a precursor for other purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgmdpi.com

The salvage pathways utilize enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert purine bases, such as hypoxanthine (B114508) and guanine, back into their respective nucleotides. nih.govscience.gov Xanthine (B1682287) and hypoxanthine are key intermediates in the synthesis and degradation of purine nucleotides. utah.edu While the direct integration of this compound into these primary biosynthetic pathways is not explicitly detailed in the reviewed literature, its structural similarity to xanthine suggests a potential interaction with the enzymes of purine metabolism.

Pathways of this compound Catabolism and Metabolite Elucidation

Enzymatic Oxidation to 3-Hydroxyuric Acid by Xanthine Oxidase

This compound is a substrate for the enzyme xanthine oxidase (EC 1.17.3.2). researchgate.netnih.govnih.govwikipedia.orgmdpi.com Research has demonstrated that bovine milk xanthine oxidase can oxidize this compound to 3-hydroxyuric acid. researchgate.netnih.gov However, this conversion is reported to be a slow process. nih.gov Interestingly, the 1-methyl derivative of this compound is metabolized by xanthine oxidase at approximately twice the rate of the parent compound. nih.gov

Subsequent Formation of Downstream Purine Metabolites (e.g., Uric Acid, Allantoin)

Following its initial oxidation, the metabolic cascade of this compound continues, yielding several downstream purine metabolites. In studies involving the administration of radiolabeled this compound to rats, the major metabolites identified in the urine included 3-hydroxyuric acid, uric acid, xanthine, and allantoin. researchgate.net The presence of these compounds indicates that this compound enters the general purine degradation pathway. Uric acid is formed from xanthine by xanthine oxidase, and in most mammals, uricase further metabolizes uric acid to allantoin. chemicalbook.compjmonline.orgnih.govplos.org

Formation of Reactive Metabolites, Including Sulfate (B86663) Esters of this compound

A significant aspect of this compound metabolism is the formation of reactive metabolites, particularly sulfate esters. nih.govoup.comresearchgate.netnih.govoup.com Liver preparations have been shown to be capable of forming the highly electrophilic sulfuric acid ester of this compound. oup.comaacrjournals.orgaacrjournals.orgcapes.gov.br The formation of these reactive esters in vivo is supported by the detection of urinary metabolites such as 8-chloroxanthine (B83001) and 8-methylmercaptoxanthine in rats administered this compound. researchgate.netnih.gov These products are thought to arise from the reaction of a highly reactive intermediate, like an activated ester, with endogenous nucleophiles. researchgate.netnih.gov The reactivity of the sulfate ester of this compound is reported to be qualitatively similar to, but higher than, that of 3-acetoxyxanthine. nih.govresearchgate.net

Influence of Enzyme Inhibitors on Metabolic Fate (e.g., Allopurinol)

The metabolic pathways of this compound are significantly influenced by enzyme inhibitors, particularly those targeting xanthine oxidase. researchgate.netresearchgate.net Allopurinol (B61711), a structural isomer of hypoxanthine, is a well-established and potent inhibitor of xanthine oxidase. truemeds.incaymanchem.com It functions by blocking the enzyme's active site, thereby preventing the oxidation of its substrates. truemeds.in

In the context of this compound metabolism, the administration of allopurinol alters the profile of excreted metabolites. researchgate.netresearchgate.net By inhibiting xanthine oxidase, allopurinol blocks the conversion of this compound to 3-hydroxyuric acid. researchgate.netnih.gov This inhibition also affects the broader purine degradation pathway, which is interconnected with this compound metabolism.

The table below summarizes the effect of the xanthine oxidase inhibitor allopurinol on the plasma and urinary levels of key purines involved in this metabolic nexus.

Effect of Allopurinol on Purine Metabolite Levels

MetaboliteEffect of Allopurinol AdministrationEnzyme InvolvedReference
Uric AcidDecreasedXanthine Oxidase psu.edu
XanthineIncreasedXanthine Oxidase psu.edu
HypoxanthineIncreasedXanthine Oxidase psu.eduescholarship.org
3-Hydroxyuric Acid (from this compound)Decreased (Inferred)Xanthine Oxidase researchgate.netresearchgate.net

Enzymatic Interactions and Reaction Mechanisms Involving 3 Hydroxyxanthine

Substrate Recognition and Catalysis by Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is a complex molybdoflavin enzyme that plays a crucial role in purine (B94841) catabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. wikipedia.orgfishersci.ca The active site of XO features a molybdopterin unit where the substrate is hydroxylated. fishersci.ca

Kinetic Parameters and Catalytic Efficiency of 3-Hydroxyxanthine Oxidation

Bovine milk xanthine oxidase is capable of oxidizing this compound to produce 3-hydroxyuric acid. nih.gov However, this reaction is reported to be slow. nih.gov Specific kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for the oxidation of this compound are not extensively detailed in the available research, which often focuses on the enzyme's primary substrates, xanthine and hypoxanthine. For comparison, the Km of xanthine oxidase for its primary substrate, xanthine, has been reported to be approximately 6.5 µM under certain conditions. nih.gov The enzyme's catalytic efficiency is influenced by factors like substrate concentration and pH. nih.gov

pH Optima and Mechanistic Implications for Enzymatic Reactions

The catalytic activity of xanthine oxidase is significantly dependent on pH. The oxidation of its primary substrate, xanthine, is base-catalyzed, with an optimal pH of approximately 8.9. nih.gov In contrast, the reduction of other molecules like nitrite (B80452) at the molybdenum cofactor is acid-catalyzed, with a pH optimum around 6.0–6.5. nih.gov

While the specific pH optimum for this compound oxidation is not specified in the provided research, data on a related compound, 2-hydroxyxanthine, shows a pH optimum near 5. nih.gov This suggests that the neutral form of 2-hydroxyxanthine is attacked more readily than its anionic form. nih.gov It is proposed that in the anionic form, the negative charge is primarily located in the imidazole (B134444) ring, which could inhibit the necessary nucleophilic attack at the C-8 position for oxidation to occur. nih.gov This highlights that variations in pH can alter the ionization state of the substrate, thereby influencing its binding and reactivity within the enzyme's active site. researchgate.net

Effects of Structural Modifications on Substrate Reactivity and Enzyme Binding (e.g., N-Methylation)

Structural modifications to purine substrates, such as N-methylation, can significantly alter their interaction with xanthine oxidase. researchgate.net In the case of this compound, methylation at the N-1 position results in a substrate that is oxidized approximately twice as fast as the parent compound. nih.gov

Conversely, methylation at other positions can have different effects. For instance, xanthine oxidase shows little activity towards 3-methylxanthine. fishersci.ca N-methylation can either enhance or reduce enzymatic rates. researchgate.net Enhancement may occur if methylation blocks groups that would otherwise lead to unfavorable binding modes. researchgate.net Conversely, inhibition can happen if the methyl group obstructs essential binding sites or prevents tautomerization needed for proper substrate alignment. researchgate.net Generally, for purines to be rapidly attacked by xanthine oxidase, proper binding to the active center is often mediated by the (3)NH, (9)N or (3)N, (9)NH groupings. researchgate.net

Interaction with Sulfotransferases and Sulfohydrolases

The metabolism of this compound also involves enzymes from the sulfation pathway, namely sulfotransferases and sulfohydrolases.

Characterization of Sulfotransferase Activity Towards this compound

Sulfotransferases are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate. wikipedia.orgctdbase.org Studies in noninbred Sprague-Dawley rats have shown that sulfotransferase activity towards this compound is present. nih.govoup.com This activity was detected in the livers of rat fetuses near term at levels approximately 25% of those found in adults, and this activity increased gradually after birth. nih.govoup.com Sulfotransferase activity for this compound was also found in placentas. nih.govoup.com For comparison, sulfotransferase activity toward p-nitrophenol was lower in fetal livers and was not detected in placentas. nih.govoup.com The formation of a sulfuric acid ester of this compound is considered a potential metabolic activation pathway. foodprotection.org

Developmental Aspects of Related Sulfate (B86663) Metabolism (Ontogeny Studies)

The metabolism of this compound is intrinsically linked to sulfation, a critical phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. nih.gov These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to their substrates. nih.gov The ontogeny, or developmental course, of sulfate metabolism related to this compound has been investigated, particularly in rodent models, to understand how developmental changes in enzyme activity might influence the effects of this compound.

Studies in noninbred Sprague-Dawley rats have shown that sulfotransferase activity towards this compound is detectable in fetal livers near term. nih.gov This activity is approximately 25% of the levels found in adult rats and experiences a slow increase after birth. nih.gov Notably, this enzymatic activity is also present in the placenta. nih.gov When compared to the sulfotransferase activity towards a different substrate, p-nitrophenol, the activity towards this compound was higher in fetal livers. nih.gov Furthermore, the activity of sulfohydrolase, an enzyme that acts on PAPS, was found to be higher in fetal and newborn livers, as well as in placentas, compared to adult livers. nih.gov

The developmental expression of various sulfotransferase isozymes follows distinct patterns. nih.gov For instance, in mice, hepatic expression of Sult1a1, 1c2, 1d1, 2a1/2, and PAPSs2 shows a gradual increase from birth up to about three weeks of age, followed by a slight decline. nih.gov In contrast, Sult1c1 expression is highest before birth and decreases thereafter. nih.gov The expression of Sult3a1 remains low in fetal livers and for the first 30 days after birth, after which it increases dramatically in females but not in males. nih.gov This organ-specific and developmental stage-dependent expression of SULTs can significantly impact the metabolic fate and potential biological effects of xenobiotics like this compound. nih.gov

Interplay with Other Purine-Metabolizing Enzymes (e.g., Xanthine Dehydrogenase, Uricase)

This compound, as a purine derivative, interacts with several key enzymes in the purine degradation pathway. wikipedia.org This pathway is crucial for the breakdown of purines from cellular turnover and dietary sources into uric acid for excretion. wikipedia.orgmdpi.com The central enzymes in the terminal steps of this pathway are xanthine dehydrogenase (also known as xanthine oxidoreductase or XOR) and uricase. researchgate.netplos.org

Xanthine Dehydrogenase/Oxidase (XOR):

Xanthine oxidoreductase (XOR) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. researchgate.netnih.govmedlineplus.gov Research has shown that bovine milk xanthine oxidase can slowly oxidize this compound to 3-hydroxyuric acid. nih.gov The 1-methyl derivative of this compound is metabolized approximately twice as fast. nih.gov The optimal pH for the oxidation of 2-hydroxyxanthine by this enzyme is around 5, suggesting that the neutral form of the substrate is preferred over its anionic form. nih.gov It is thought that in the "active" form of the anion, the negative charge is primarily located in the imidazole ring, which hinders nucleophilic attack at the C-8 position. nih.gov The metabolites found after administering this compound to rats, including 3-hydroxyuric acid, uric acid, xanthine, and allantoin, can be explained by the actions of xanthine oxidase. researchgate.net

Uricase (Urate Oxidase):

Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate. plos.org While direct interaction studies between this compound and uricase are not extensively detailed, the metabolism of uric acid, the end product of xanthine and hypoxanthine oxidation, is central to purine breakdown. plos.orgnih.gov Interestingly, structural studies of uricase from Aspergillus flavus in complex with its substrate have revealed that the substrate binds as 8-hydroxyxanthine, the enol tautomer of urate. nih.govrcsb.org This provides insight into the active site chemistry and substrate recognition of this enzyme. The catalytic mechanism is proposed to involve a proton transfer from 8-hydroxyxanthine to form a dianion, which then activates molecular oxygen. nih.gov

The broader context of purine metabolism involves a complex network of enzymes. mdpi.comnih.gov Adenosine (B11128) deaminase converts adenosine to inosine (B1671953), which is then converted to hypoxanthine. mdpi.com Hypoxanthine can either be salvaged back into the purine pool by hypoxanthine-guanine phosphoribosyltransferase (HPRT) or be oxidized by XOR. wikipedia.orgmdpi.com Therefore, the metabolic fate of this compound is influenced by the relative activities of these interconnected enzymatic pathways.

Enzyme Inhibition Studies Involving this compound Derivatives

Derivatives of hydroxyxanthine have been investigated as inhibitors of various enzymes, providing valuable insights into enzyme function and potential therapeutic applications.

A significant area of research has focused on the inhibition of deadenylase enzymes by hydroxyxanthine analogs. nih.gov Deadenylases, such as the Caf1/CNOT7 nuclease, are key components of the Ccr4-Not complex, which plays a crucial role in post-transcriptional gene regulation by shortening the poly(A) tail of messenger RNAs (mRNAs). nih.govresearchgate.net This deadenylation process leads to reduced translation and subsequent degradation of the mRNA. researchgate.net

Substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones, also known as 1-hydroxy-xanthines, have been identified as inhibitors of the Caf1 catalytic subunit. nih.gov These inhibitors have been shown to be effective against both the isolated Caf1 enzyme and the larger Caf1-containing complexes that also include the Ccr4 (CNOT6L) nuclease subunit. nih.gov This suggests that the active site of Caf1 does not undergo significant conformational changes when it is part of the larger Ccr4-Not complex. nih.gov The development of these non-nucleoside inhibitors is aimed at providing tools to study the role of Caf1/CNOT7 in gene regulation. researchgate.netnih.gov

Understanding how these hydroxyxanthine derivatives bind to their target enzymes is crucial for inhibitor development. researchgate.net Studies have provided mechanistic insights into the enzyme-inhibitor interactions for both deadenylases and other enzymes.

Binding to Caf1 Nuclease:

For the 1-hydroxy-xanthine inhibitors of Caf1, differential scanning fluorimetry has revealed that their binding is dependent on the presence of magnesium ions (Mg2+). nih.gov These Mg2+ ions are known to be present in the active site of the Caf1 nuclease. nih.gov Molecular docking studies have been employed to predict the binding modes of these inhibitors. researchgate.net This analysis suggests that potent inhibitors may adopt similar conformations within the active site. researchgate.net The substituents on the 1-phenyl group of the inhibitor appear to contribute significantly to the binding affinity. researchgate.net

Binding to Other Enzymes:

The principles of enzyme inhibition and binding modes are broadly applicable. wikipedia.orgsavemyexams.com For instance, in the case of xanthine oxidase inhibition by the flavonoid quercetin, molecular docking studies have shown that the inhibitor binds to the isoalloxazine ring of the flavin adenine (B156593) dinucleotide (FAD) domain of the enzyme. nih.gov This binding is driven by van der Waals forces and hydrogen bonds. nih.gov In general, inhibitors can bind to the active site of an enzyme, competing with the substrate (competitive inhibition), or to an allosteric site, causing a conformational change that inactivates the enzyme (non-competitive inhibition). savemyexams.com The initial binding of an inhibitor can be rapid, followed by subsequent conformational changes in the enzyme-inhibitor complex. nih.gov The affinity of an inhibitor for an enzyme is quantified by its dissociation constant (Ki), which represents the concentration at which half of the enzyme sites are occupied by the inhibitor. wikipedia.org

Structural Biology and Molecular Recognition of 3 Hydroxyxanthine and Analogs

Investigation of Tautomeric Equilibria and Protonation States of 3-Hydroxyxanthine

The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct binding modes within an enzyme's active site. pharmacelera.com Theoretical studies on related 3-hydroxypyridine (B118123) derivatives have shown that while the neutral hydroxy form is more stable in the gas phase, a polar aqueous environment can favor the zwitterionic oxo form. nih.gov This highlights the significant role of the solvent and the local microenvironment of an enzyme's active site in influencing which tautomer predominates. nih.gov The ability to consider and predict these different states is a critical step in computational drug discovery processes like virtual screening. pharmacelera.com

Structural Characterization of Enzyme-Ligand Complexes

The binding of this compound and its derivatives to enzymes is a highly specific process governed by the three-dimensional architecture of the enzyme's active site. High-resolution structural studies are paramount in deciphering the precise nature of these interactions.

High-Resolution Analysis of Active Site Architecture in Complex with Xanthine (B1682287) Derivatives

X-ray crystallography has been instrumental in revealing the binding modes of various xanthine derivatives within the active sites of enzymes like xanthine oxidase and purine (B94841) nucleoside phosphorylase (PNP). mdpi.comnih.gov For instance, the analysis of xanthine oxidase in complex with the inhibitor febuxostat (B1672324) identified a subpocket in the active site that can be targeted for designing new, potent inhibitors. nih.gov Similarly, structural studies of chitinase (B1577495) in complex with methylxanthine derivatives have shown a conserved binding mode, with the xanthine moiety consistently oriented in a specific manner within the active site. researchgate.net

These high-resolution structures provide a detailed map of the active site, showing how the ligand is accommodated and which amino acid residues are involved in the interaction. researchgate.net For example, in the complex of AfChiB1 with C2-dicaffeine, the primary caffeine (B1668208) moiety is positioned between two tryptophan residues, Trp 137 and Trp 384. researchgate.net Such detailed architectural information is invaluable for structure-based drug design, allowing for the rational modification of ligands to improve their binding affinity and selectivity. acs.org

Mapping of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are fundamental to the stability and specificity of enzyme-ligand complexes. nih.gov The intricate network of hydrogen bonds between a ligand like this compound and the amino acid residues of an enzyme's active site plays a critical role in its binding and, in many cases, in the catalytic mechanism itself. chemrxiv.orgnih.gov

Computational tools and experimental methods are used to map these networks. For instance, the analysis of a nickel pincer-crown ether complex revealed a remarkable hydrogen-bonding network where the crown ether encapsulates a Ni-NH3 moiety, bridging the primary and secondary coordination spheres. chemrxiv.org In enzyme systems, these networks are often highly cooperative; the energetic favorability is only achieved when the hydrogen-bonding potential of all involved polar groups is satisfied. nih.gov The orientation of amino acid side chains, such as asparagine and glutamine, can be critical in forming a favorable hydrogen bond network and resolving potential steric clashes. yasara.org The study of these networks provides deep insights into how enzymes achieve their specificity and catalytic power. nih.gov

Insights from Advanced Crystallographic Studies

To obtain the most detailed and unambiguous structural information, particularly concerning the location of hydrogen atoms, advanced crystallographic techniques are employed.

X-ray Diffraction Analyses of Purine-Enzyme Complexes

X-ray diffraction is a cornerstone technique for determining the three-dimensional structure of macromolecules and their complexes with ligands. rcsb.org It has been successfully used to solve the structures of numerous purine-enzyme complexes, providing resolutions that allow for detailed analysis of the binding interactions. mdpi.comnih.goviucr.org For example, the crystal structure of purine nucleoside phosphorylase (PNP) from Schistosoma mansoni in complex with ribose-1-phosphate (B8699412) was determined to a resolution of 2.0 Å, revealing important details about the active site. iucr.org

However, a limitation of X-ray crystallography is that it is often difficult to directly visualize hydrogen atoms due to their weak scattering of X-rays. researchgate.net This can lead to ambiguity in determining the precise protonation states of both the ligand and the catalytic residues in the active site. researchgate.net Despite this, high-resolution X-ray data can sometimes provide clues about protonation states through the analysis of bond lengths and the surrounding hydrogen-bonding network. iucr.org

Neutron Diffraction for Definitive Hydrogen Atom Localization and Protonation State Determination

Neutron diffraction offers a powerful complementary technique to X-ray crystallography for studying biological macromolecules. iaea.orgproquest.comnih.gov Because neutrons are scattered by atomic nuclei, they can readily detect the positions of hydrogen (or deuterium) atoms, providing definitive information on protonation states and the geometry of hydrogen bonds. researchgate.netresearchgate.net

This technique has been crucial in resolving ambiguities that remained after X-ray studies. For example, a neutron diffraction study of urate oxidase with its substrate 8-hydroxyxanthine provided direct visualization of the proton positions, which was essential for understanding the enzyme's catalytic mechanism. researchgate.net While technically demanding, neutron crystallography is often the method of choice when precise knowledge of hydrogen atom locations is critical for elucidating enzyme function. researchgate.net The development of new refinement algorithms continues to improve the accuracy and utility of this powerful technique. researchgate.net

Application of Computational Structural Biology for Molecular Interaction Analysis

Computational structural biology provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level. creighton.edu These in silico methods, including molecular docking, molecular dynamics (MD) simulations, and quantum chemical (QC) calculations, complement experimental techniques by offering detailed insights into binding modes, interaction stability, and the electronic properties governing molecular recognition.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies can elucidate its binding mode within the active site of enzymes such as xanthine oxidase (XO), a key enzyme in purine metabolism. mdpi.com The process involves placing the this compound molecule into the binding site of the target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores typically indicating more favorable interactions. banglajol.info

Analysis of the docked poses reveals specific interactions that stabilize the ligand-protein complex. These interactions often include:

Hydrogen Bonds: The hydroxyl and keto groups of this compound can form hydrogen bonds with polar amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The purine ring structure can engage in hydrophobic interactions with nonpolar residues. mdpi.com

π-π Stacking: The aromatic system of the xanthine core can interact with the side chains of aromatic amino acids like phenylalanine (Phe) and tyrosine (Tyr). mdpi.com

Studies on various inhibitors binding to xanthine oxidase have identified key residues that are crucial for interaction. mdpi.comherbmedpharmacol.com A hypothetical docking study of this compound into the XO active site would likely show interactions with a similar set of residues.

Table 1: Representative Interacting Residues in the Xanthine Oxidase Active Site for Purine-like Inhibitors

This table illustrates the types of amino acid residues within the xanthine oxidase active site that are typically involved in binding purine-like inhibitors, as identified through computational docking studies on various compounds.

Interacting ResiduePotential Interaction Type with this compoundReference
Arginine (Arg)880Hydrogen Bond mdpi.com
Threonine (Thr)1010Hydrogen Bond mdpi.com
Glutamate (B1630785) (Glu)802Hydrogen Bond mdpi.com
Phenylalanine (Phe)914π-π Stacking / Hydrophobic mdpi.com
Phenylalanine (Phe)1009π-π Stacking / Hydrophobic mdpi.com
Leucine (Leu)873Hydrophobic mdpi.com
Valine (Val)1011Hydrophobic nih.gov

Note: This table is illustrative and based on findings for other XO inhibitors. Specific interactions for this compound would require a dedicated docking study.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the dynamic behavior of the this compound-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. valencelabs.com

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms over time from a reference structure. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Binding of a ligand like this compound can alter the flexibility of residues in and around the active site. nih.gov

Radius of Gyration (Rg): This value indicates the compactness of the protein structure. A stable Rg suggests that the protein is not undergoing major unfolding or conformational changes upon ligand binding. nih.gov

Binding Free Energy Calculations: Post-processing of MD trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) allows for the estimation of the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Quantum Chemical (QC) Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. mdpi.com For this compound, QC methods can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. scispace.com

Analyze Tautomeric and Protonation States: The precise arrangement of protons and double bonds (tautomerism) is critical for molecular recognition. Neutron crystallography combined with QC calculations has been used to determine the exact tautomeric form of the related molecule 8-hydroxyxanthine in the active site of urate oxidase. lu.seresearchgate.net A similar approach could confirm the dominant tautomer of this compound under physiological conditions.

Calculate Reaction Energies: Understand the energetics of enzymatic reactions involving the molecule, providing insight into its metabolic fate. mdpi.com

By integrating these computational approaches, researchers can build a comprehensive model of the molecular recognition of this compound and its analogs, guiding further experimental studies and the design of new molecules with specific biological activities.

Theoretical and Computational Investigations of 3 Hydroxyxanthine

Quantum Chemical Calculations for Intrinsic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and properties of 3-hydroxyxanthine.

Tautomerism, the interconversion of structural isomers, is a critical factor in the chemical behavior of this compound. The position of a hydrogen atom can shift, leading to different tautomeric forms with varying stabilities. Computational studies have shown that for xanthine (B1682287) derivatives, the relative stability of tautomers can be influenced by factors like solvent effects and the presence of substituents. numberanalytics.com For this compound, the N-hydroxy tautomer is a key form in the neutral species. osti.gov

The stability of radicals derived from this compound is also a subject of computational investigation. Free radicals are highly reactive species with an unpaired electron, and their stability is influenced by factors such as resonance and the presence of electron-donating or electron-withdrawing groups. youtube.commasterorganicchemistry.com For xanthine derivatives, the stability of their neutral radicals plays a role in their antioxidant properties. tandfonline.com Theoretical DFT calculations are used to determine the relative stabilities of the various tautomers of xanthine neutral radicals. tandfonline.com The delocalization of electron density through resonance can stabilize a radical by spreading the unpaired electron over multiple atoms. youtube.com The stability of a radical can be affected by both electron-donating and electron-withdrawing groups. youtube.com For instance, an electron-releasing methyl group can increase the antioxidant capacity of a xanthine compound by stabilizing the neutral radical. tandfonline.com

A quantitative approach to mapping organic radical stability has been developed using molecular descriptors that consider both thermodynamic and kinetic factors. rsc.orgnrel.gov These descriptors, which include maximum spin density and buried volume, can be combined into a "radical stability score" to identify potentially long-lived radicals. rsc.orgnrel.gov

Factors Influencing Tautomer and Radical Stability of Xanthine Derivatives
FactorInfluence on Tautomer StabilityInfluence on Radical StabilityReference
Solvent EffectsCan stabilize or destabilize different tautomers, shifting the equilibrium.Can affect reaction rates with radical species. numberanalytics.com
SubstituentsElectron-donating or withdrawing groups can alter the relative stability of tautomers.Both electron-donating and electron-withdrawing groups can stabilize radicals. numberanalytics.comyoutube.comtandfonline.com
ResonanceNot a primary factor for tautomerism itself, but influences the electronic structure of each tautomer.Delocalizes the unpaired electron, significantly increasing stability. youtube.commasterorganicchemistry.com

For molecules similar to this compound, such as uric acid, quantum chemical calculations have been used to understand its protonation states at physiological pH. nih.gov These calculations, often employing DFT methods with a continuum-solvent environment, help to predict which sites on the molecule are likely to be protonated or deprotonated. plos.orgnih.gov For instance, in the enzyme urate oxidase, which acts on a related substrate, a combination of neutron crystallography and quantum chemical calculations was used to determine the precise protonation states of the substrate and key amino acid residues in the active site. plos.org This level of detail is critical for understanding the catalytic mechanism. plos.orgill.eu

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a powerful tool for studying enzymatic reactions. plos.orgnih.gov In this approach, the reacting species (like this compound) are treated with high-level quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. plos.org This allows for the simulation of the molecule within its complex biological environment. plos.org

Computational Methods for Determining Protonation States
MethodDescriptionApplication to Xanthine-like MoleculesReference
Density Functional Theory (DFT)A quantum mechanical method for calculating the electronic structure of molecules.Used to calculate the relative energies of different protonation states in solution. plos.orgnih.govmdpi.com
Continuum Solvation Models (e.g., IEF-PCM)Simulates the effect of a solvent environment on the molecule.Applied with DFT to model biologically relevant aqueous environments. plos.orgnih.govbiorxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM)A hybrid method combining quantum mechanics for a small, reactive region with molecular mechanics for the larger environment.Used to study enzyme-substrate interactions and catalytic mechanisms involving proton transfer. plos.orgnih.gov

Molecular Modeling and Simulation Studies of this compound Interactions

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), provide dynamic insights into how this compound interacts with biological macromolecules. protoqsar.commaxeome.com These methods are essential for understanding the molecular basis of its biological activity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, helping to identify key interactions like hydrogen bonds and hydrophobic contacts. maxeome.com For example, docking studies of inhibitors with xanthine oxidase, the enzyme that metabolizes xanthine, have revealed how these molecules fit into the active site. nih.govnih.gov

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms and molecules over time. maxeome.comcopernicus.org This provides a view of the flexibility of both the ligand and the protein, and the stability of their interaction. protoqsar.comresearchgate.netnih.gov MD simulations have been used to study the binding of various inhibitors to xanthine oxidase, showing how the protein's structure can change upon ligand binding. nih.gov These simulations can also be used to calculate the binding free energy, offering a more quantitative measure of binding affinity. nih.gov

Prediction of Reactivity Profiles and Redox Potentials

Computational methods can predict the reactivity of this compound and its redox potential, which is a measure of its tendency to be oxidized or reduced. libretexts.orgreddit.com Bovine milk xanthine oxidase has been shown to slowly oxidize this compound to 3-hydroxyuric acid. nih.gov

The reactivity of a molecule is linked to its electronic structure. For xanthine derivatives, computational studies can identify the sites most susceptible to nucleophilic or electrophilic attack. The redox potential is a key thermodynamic property that governs the direction of electron transfer in redox reactions. pressbooks.pub Standard reduction potentials can be calculated using quantum chemical methods, although this can be computationally intensive. researchgate.netchemrxiv.org These calculations are crucial for understanding the antioxidant or pro-oxidant capabilities of a compound. tandfonline.com The feasibility of a redox reaction can be predicted by comparing the standard potentials of the reacting species. pressbooks.pubchemguide.co.uk For example, the redox potential of human peroxiredoxin 3, a mitochondrial protein, has been measured and is consistent with its function in the mitochondrial matrix. nih.gov

Advanced Analytical Methodologies in 3 Hydroxyxanthine Research

Spectroscopic Techniques for Characterization and Interaction Studies

Spectroscopic methods are indispensable in the study of 3-hydroxyxanthine, offering insights into its molecular structure, electronic properties, and behavior in various chemical environments. Techniques such as Nuclear Magnetic Resonance (NMR), Electron Spin Resonance (ESR), and Ultraviolet-Visible (UV-Vis) spectrophotometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. nih.goviosrjournals.org

In a typical ¹H NMR spectrum, the single proton attached to the C8 carbon of the purine (B94841) ring is expected to appear as a distinct singlet in the aromatic region. The chemical shift of this proton is influenced by the electron density of the heterocyclic ring system. For the parent compound, xanthine (B1682287), this H8 proton resonates at approximately 7.716 ppm in D₂O. bmrb.io The introduction of a hydroxyl group at the N3 position in this compound would be expected to subtly influence this chemical shift.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.org Each carbon atom in the purine ring system of this compound gives rise to a unique signal, with its chemical shift being highly dependent on its local electronic environment. Carbons double-bonded to nitrogen or oxygen, such as the carbonyl carbons C2, C4, and C6, typically resonate at lower fields (higher ppm values) compared to the methine carbon C8 and the quaternary carbon C5. libretexts.orgchemicalbook.com By comparing the observed chemical shifts with those of known xanthine derivatives and using computational prediction models, a complete assignment of the ¹³C spectrum can be achieved, confirming the molecular structure. nih.govacs.orgrsc.org

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on data for xanthine and general substituent effects. Actual experimental values may vary based on solvent and pH.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~154
C4-~150
C5-~108
C6-~158
C8~7.8~140
N1-HVariable (exchangeable)-
N7-HVariable (exchangeable)-
N9-HVariable (exchangeable)-

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used for the detection and characterization of molecules with unpaired electrons, such as free radicals. acs.org In the context of this compound research, ESR is particularly valuable for studying its potential involvement in redox processes and for characterizing any radical species that may be formed during its metabolism or antioxidant activity.

The enzymatic oxidation of xanthine and its derivatives by xanthine oxidase is a known source of reactive oxygen species (ROS), including the superoxide (B77818) radical (O₂⁻•). rsc.org ESR spin trapping is a common method used to detect such short-lived radicals. rsc.org This technique involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. libretexts.org The resulting ESR spectrum exhibits a characteristic hyperfine splitting pattern, which provides information about the identity of the trapped radical.

If this compound itself were to be oxidized to a radical species, direct ESR could potentially be used to characterize it. The g-factor and hyperfine coupling constants extracted from the ESR spectrum would serve as a fingerprint for the radical, offering insights into the distribution of the unpaired electron within the molecule. acs.org

Table 2: Typical ESR Parameters for Radicals in Biological Systems

ParameterTypical Value RangeInformation Provided
g-factor~2.0023 for free electronVaries depending on the electronic structure of the radical.
Hyperfine Coupling Constant (a)0.1 - 3 mTDescribes the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N).

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Binding and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. pdx.edu Organic molecules with conjugated systems, like the purine ring of this compound, exhibit characteristic absorption bands in the UV region. shimadzu.comutoronto.ca The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that can be used for quantification and for studying the compound's electronic structure. shimadzu.com

The UV spectrum of xanthine derivatives typically shows strong absorption bands between 200 and 300 nm. nih.govdaneshyari.com For instance, related compounds like theophylline (B1681296) and theobromine (B1682246) have absorption maxima around 270-274 nm. nih.govnih.gov The precise λmax for this compound will be influenced by the presence of the hydroxyl group and can be affected by the pH and polarity of the solvent, due to different tautomeric forms and ionization states. nih.gov

UV-Vis spectrophotometry is also a powerful tool for studying the binding of this compound to other molecules, such as proteins or nucleic acids. nih.gov When this compound binds to a macromolecule, its local chemical environment changes, which can lead to shifts in its λmax (bathochromic or hypsochromic shifts) or changes in its molar absorptivity (hyperchromic or hypochromic effects). nih.gov By systematically titrating a solution of the macromolecule with this compound and monitoring the changes in the UV-Vis spectrum, one can determine binding constants and stoichiometry of the interaction. nih.gov

Table 3: Representative UV-Vis Absorption Maxima for Xanthine Derivatives

CompoundTypical λmax (nm)Solvent/Conditions
Theophylline~272Aqueous Buffer
Theobromine~274Aqueous Buffer
Caffeine (B1668208)~273Aqueous Buffer
Hypoxanthine (B114508)~250Aqueous Solution researchgate.net
This compound (Predicted)~260-280Aqueous Buffer

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, providing unparalleled sensitivity and specificity for the detection and quantification of compounds in complex mixtures. When coupled with chromatographic separation techniques, it becomes an exceptionally powerful tool for metabolomic studies involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Pathway Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of this compound in biological samples such as urine, plasma, and tissue extracts. The method combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample extract is first injected into an LC system. Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode over traditional reversed-phase chromatography, as it provides better retention and peak shape for polar analytes. rsc.org The LC column separates this compound from other metabolites and matrix components.

The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. The analyte is ionized, and the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the mass of this compound is selected in the first mass analyzer (Q1). This selected ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as the combination of precursor and product ion masses is unique to the target analyte. This high specificity allows for accurate quantification even at very low concentrations, making LC-MS/MS ideal for metabolite profiling and elucidating the metabolic pathways involving this compound.

Table 4: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterTypical SettingPurpose
LC Column HILIC (e.g., Amide, Silica)Retention of polar analytes
Mobile Phase A Water with Ammonium (B1175870) Formate/AcetateAqueous component for HILIC
Mobile Phase B AcetonitrileOrganic component for HILIC
Ionization Mode ESI Positive or NegativeGeneration of gas-phase ions
Precursor Ion (m/z) e.g., 169.04 (for [M+H]⁺)Selection of the parent molecule
Product Ion (m/z) e.g., 124.04, 96.03Specific fragments for confirmation and quantification
Collision Energy (eV) Optimized for fragmentationTo induce fragmentation of the precursor ion

Electrospray Ionization Mass Spectrometry (ESI-MS) for Investigating Non-Covalent Molecular Interactions

Electrospray Ionization (ESI) is a "soft" ionization technique that can transfer large and thermally fragile molecules, as well as non-covalent complexes, from the solution phase to the gas phase with minimal fragmentation. nih.govcsustan.edu This capability makes ESI-MS a valuable tool for studying non-covalent interactions between this compound and its biological targets, such as enzymes or receptor proteins.

To study these interactions, solutions containing this compound and the target molecule are prepared under near-physiological conditions (e.g., using volatile buffers like ammonium acetate) and infused directly into the ESI source. The mass spectrometer is operated under gentle conditions (e.g., low source temperatures and collision energies) to preserve the weak non-covalent bonds.

The resulting mass spectrum will show ions corresponding to the individual components (this compound and the protein) as well as a new ion at a higher mass-to-charge ratio (m/z) corresponding to the intact, non-covalent complex. The mass of this complex confirms the binding stoichiometry (e.g., 1:1, 2:1). By performing titration experiments or competition assays directly within the ESI-MS setup, it is possible to determine relative binding affinities and screen for potential inhibitors or binding partners of this compound. This approach provides direct evidence of molecular interactions that is complementary to data obtained from techniques like UV-Vis spectrophotometry.

Chromatographic Separation Techniques for Purification and Analysis (e.g., Ion Exchange Chromatography)

The purification and analysis of this compound from complex biological or synthetic mixtures rely on advanced chromatographic separation techniques. ijpsjournal.com Chromatography operates by distributing components of a mixture between a stationary phase and a mobile phase, causing them to separate based on differential partitioning. neu.edu.tr For xanthine derivatives, High-Performance Liquid Chromatography (HPLC) is a cornerstone method, offering high resolution and sensitivity. ijpsjournal.comlcms.cz

A prevalent HPLC approach for separating xanthines is reversed-phase chromatography (RP-HPLC), frequently employing a C18 stationary phase. lcms.cz In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column. While effective, xanthines, being polar neutral compounds, can sometimes be challenging to retain and separate using traditional reversed-phase methods, necessitating alternative approaches like hydrogen-bonding-based methods or ion exchange chromatography. sielc.com

Ion Exchange Chromatography (IEX) is a particularly powerful technique for purifying charged molecules like this compound. thermofisher.comlibretexts.org This method utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes. thermofisher.com There are two main types:

Anion Exchange Chromatography: Employs a positively charged stationary phase to bind and separate negatively charged molecules (anions).

Cation Exchange Chromatography: Uses a negatively charged stationary phase to retain positively charged molecules (cations).

The binding and elution of molecules are controlled by adjusting the pH and/or the ionic strength of the mobile phase. thermofisher.com Since the net charge of a biomolecule is dependent on the solution's pH, IEX is a versatile tool that can be optimized for specific separations. thermofisher.comunc.edu For this compound, which possesses acidic protons, anion exchange chromatography can be an effective purification step, especially in a protocol that might also involve gel filtration or hydrophobic interaction chromatography for comprehensive impurity removal. nih.gov

Below is a table summarizing key aspects of chromatographic techniques applicable to xanthine analysis.

TechniqueStationary Phase ExampleMobile Phase ExampleSeparation PrinciplePrimary Application for Xanthines
Reversed-Phase HPLC (RP-HPLC)C18 (Octadecylsilane)Buffered Water/Acetonitrile GradientHydrophobic InteractionsGeneral analysis and quantification of xanthine mixtures. lcms.cz
Ion Exchange Chromatography (IEX)Quaternary Ammonium (Anion Exchange) or Sulfonate Groups (Cation Exchange)Aqueous buffer with a salt gradient (e.g., NaCl)Electrostatic InteractionsHigh-resolution purification of charged xanthine derivatives from complex matrices. libretexts.org
Hydrogen Bonding ChromatographySHARC-1Acetonitrile/MethanolHydrogen bond interactions between analyte and stationary phase.Separation of polar xanthines with poor retention in RP-HPLC. sielc.com

Crystallographic Techniques for Atomic-Resolution Structural Determination (as detailed in 4.3.)

Crystallographic techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms within a molecule, providing an atomic-resolution structure. For a compound like this compound, techniques such as X-ray crystallography and three-dimensional electron diffraction (3D-ED) are employed to elucidate its exact molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.govchemrxiv.org

The fundamental principle of crystallography involves irradiating a well-ordered crystal of the target compound with a beam of X-rays or electrons. The crystal diffracts the beam in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted spots are directly related to the arrangement of atoms within the crystal's unit cell. By applying complex mathematical transformations (Fourier analysis) to the diffraction data, an electron density map of the molecule is generated. This map is then interpreted to build an atomic model of the compound. chemrxiv.org

Recent advancements in 3D electron diffraction have made it possible to determine the crystal structures of compounds that form only sub-micrometer-sized crystals, a challenge for conventional X-ray diffraction. nih.gov This technique has been successfully used to determine the structure of the closely related purine base xanthine, revealing its 7H-tautomer form and the positions of hydrogen atoms with high precision. nih.govchemrxiv.org A similar approach would be invaluable for confirming the tautomeric state and detailed hydrogen bonding network of this compound.

The result of a crystallographic analysis is a set of data that precisely defines the crystal structure. Key parameters include the unit cell dimensions, the space group (which describes the crystal's symmetry), and refinement statistics like the R-factor, which indicates the agreement between the experimental diffraction data and the final structural model. nih.gov

The table below presents hypothetical, yet representative, crystallographic data for this compound, modeled on experimentally determined data for similar purine structures. nih.govchemrxiv.org

Crystallographic ParameterHypothetical Value for this compoundSignificance
Crystal SystemMonoclinicDescribes the basic geometric shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 7.4 Å, c = 12.1 Å; β = 98°The lengths and angles of the repeating unit that forms the crystal.
Resolution0.90 ÅThe level of detail observed in the electron density map; lower values are better. nih.gov
R-factor~0.10 (10%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. nih.gov

Biological Implications and Mechanistic Studies of 3 Hydroxyxanthine

Molecular Mechanisms of Metabolic Activation of Purine (B94841) N-Oxides

The metabolic activation of purine N-oxides is a multifaceted process involving key enzymes central to purine degradation. For 3-hydroxyxanthine, the enzyme xanthine (B1682287) oxidase plays a dual role. Purine 3-oxide can be oxidized by xanthine oxidase to produce the potent oncogen this compound. This metabolic conversion can occur in tissues such as the liver and even subcutaneous tissue.

Once formed, this compound is itself a substrate for xanthine oxidase. The enzyme catalyzes the oxidation of this compound to 3-hydroxyuric acid. researchgate.netnih.gov Studies with bovine milk xanthine oxidase show that this conversion occurs, albeit slowly. nih.gov The major metabolites identified in rats administered this compound include 3-hydroxyuric acid, uric acid, xanthine, and allantoin, which can be explained by both the oxidizing and reducing capabilities of xanthine oxidase. researchgate.net

Beyond oxidation, the metabolic activation of N-oxides can also proceed via reduction, a pathway catalyzed by enzymes such as aldehyde oxidase and xanthine oxidoreductase (XOR), as seen with other N-oxide-containing compounds. researchgate.net Another potential, though less characterized, metabolic route is O-methylation.

Formation of Electrophilic Intermediates and Their Chemical Reactivity (e.g., Sulfuric Acid Esters)

A critical step in the activation of this compound to its ultimate carcinogenic form is the formation of a highly electrophilic sulfuric acid ester. oup.com This biochemical transformation is catalyzed by sulfotransferase enzymes, which are present in various tissues, including the liver. oup.comnih.govoup.com Studies in rats have demonstrated that sulfotransferase activity towards this compound is detectable even in fetal livers, indicating an early-life susceptibility to its activation. nih.govoup.com

The resulting 3-O-sulfate ester of xanthine is a potent electrophile, a molecule with a strong affinity for electron-rich centers in other molecules. oup.com Its high reactivity drives its interaction with cellular nucleophiles. The in vivo formation of this reactive ester has been inferred from the detection of specific metabolites in rats treated with this compound, such as 8-chloroxanthine (B83001) and 8-methylmercaptoxanthine, which are considered products of the electrophile's reaction with chloride ions and methionine, respectively. oup.com

Metabolic Activation and Intermediate Formation
Metabolic StepEnzyme(s) InvolvedIntermediate/ProductSignificance
Oxidation of Purine 3-OxideXanthine OxidaseThis compoundFormation of the proximate carcinogen.
EsterificationSulfotransferase3-O-sulfonyloxy-xanthine (Sulfuric Acid Ester)Formation of the ultimate electrophilic carcinogen. oup.comcapes.gov.br
Further OxidationXanthine Oxidase3-Hydroxyuric AcidA detoxification or metabolic pathway product. researchgate.netnih.gov

Molecular Interactions with Endogenous Cellular Macromolecules

The electrophilic nature of the this compound sulfate (B86663) ester enables it to form covalent bonds with essential cellular macromolecules, namely nucleic acids and proteins, leading to significant biological consequences.

The ultimate carcinogenic activity of this compound is attributed to the ability of its sulfuric acid ester to attack and covalently bind to nucleic acids. oup.com As an electrophile, it targets nucleophilic sites on the bases of both DNA and RNA, forming stable adducts. oup.com This covalent modification of the genetic material is a critical event in chemical carcinogenesis. oup.comeuropa.eu

Research on related N-hydroxy-purine esters shows that they can react with all common bases in polynucleotides. nih.gov The reaction of these types of esters with guanine (B1146940) residues, in particular, has been highlighted as a major site of attack. oup.com Such adduct formation can disrupt the normal structure and function of DNA, leading to errors during DNA replication or transcription. These alterations can result in permanent changes to the genetic code, or mutations, which can ultimately lead to the initiation of cancer. oup.comeuropa.euscispace.com The established oncogenicity of this compound in animal models, where it induces tumors at the site of administration and in the liver, is a direct consequence of this DNA-damaging activity.

Proteins are also prominent targets for the reactive ester of this compound. oup.com The formation of protein adducts occurs when the electrophile reacts with nucleophilic amino acid residues. aopwiki.org Evidence for this interaction comes from in vivo studies where the administration of this compound led to the excretion of 8-methylmercaptoxanthine, a metabolite believed to arise from the reaction of the reactive ester with the amino acid methionine. oup.com This suggests that proteins containing methionine can be covalently modified. Other nucleophilic amino acids, such as tyrosine, are also potential targets for covalent binding by reactive metabolites of similar compounds. scholaris.ca

Such covalent modification can alter the structure and function of the target protein. oup.com This can lead to the inactivation of enzymes, disruption of cellular signaling, or impairment of structural proteins. For instance, this compound itself is a substrate for the enzyme xanthine oxidase, representing a direct, non-covalent interaction that is part of its metabolic pathway. researchgate.netnih.gov However, the formation of covalent adducts by its activated metabolite represents a more permanent and typically damaging interaction.

Interactions with Cellular Macromolecules
MacromoleculeType of InteractionSpecific TargetConsequence
DNA/RNACovalent Adduct FormationNucleophilic sites on bases (e.g., Guanine) oup.comMutagenesis, Carcinogenesis. oup.com
ProteinsCovalent Adduct FormationNucleophilic amino acids (e.g., Methionine, Tyrosine) oup.comscholaris.caAltered protein function, potential enzyme inhibition. oup.com
Xanthine OxidaseSubstrate Binding (Non-covalent)Enzyme Active SiteMetabolism to 3-hydroxyuric acid. nih.gov

Impact on Cellular Regulatory Pathways (e.g., mRNA degradation indirectly via enzyme inhibition)

The interaction of N-hydroxyxanthines with cellular machinery can extend to the regulation of key cellular pathways. While direct evidence for this compound is limited, research on its isomer, 1-hydroxyxanthine (B155516), provides a compelling example of how this class of compounds can impact post-transcriptional gene regulation.

Specifically, derivatives of 1-hydroxyxanthine have been identified as inhibitors of the Caf1 (also known as CNOT7) nuclease. nih.govnottingham.ac.uk Caf1 is a critical catalytic subunit of the Ccr4-Not complex, a major deadenylase in eukaryotic cells. nih.gov This complex plays a pivotal role in gene expression by initiating mRNA degradation through the shortening of the poly(A) tail. nih.govstring-db.org By inhibiting the Caf1 nuclease, 1-hydroxyxanthine derivatives can interfere with this process, leading to altered mRNA stability and, consequently, changes in protein synthesis. nih.govnottingham.ac.uk This inhibitory action is dependent on the presence of magnesium ions in the enzyme's active site, which the inhibitors are thought to chelate. nih.gov

Although this specific finding relates to the 1-hydroxy isomer, it demonstrates a clear mechanism by which N-hydroxyxanthines can modulate a fundamental cellular regulatory pathway like mRNA degradation through enzyme inhibition. Further research is needed to determine if this compound or its metabolites exert similar effects on the Ccr4-Not complex or other regulatory pathways, such as the PI3K/AKT signaling pathway, which is known to be affected by the parent compound, xanthine. nih.gov

Chemical Synthesis and Derivatization Approaches for 3 Hydroxyxanthine

Development of Synthetic Routes for 3-Hydroxyxanthine and its Isomers

The synthesis of this compound and its isomers, such as 7-hydroxyxanthine (B96869), often relies on the adaptation of classical purine (B94841) synthesis methods, most notably the Traube purine synthesis. drugfuture.comslideshare.netthieme-connect.de This versatile method involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit to form the fused imidazole (B134444) ring of the purine scaffold. drugfuture.comslideshare.netthieme-connect.de

A general approach to synthesizing N-hydroxylated xanthines involves the use of a diaminopyrimidine precursor bearing a hydroxylamino group. For the synthesis of this compound, a key intermediate would be a 4,5-diaminopyrimidine (B145471) with a hydroxyl group at the N3 position. The synthesis typically proceeds through the following steps:

Preparation of a substituted pyrimidine: The synthesis often starts with a suitably substituted pyrimidine, which is then nitrosated at the 5-position.

Reduction of the nitroso group: The nitroso group is subsequently reduced to an amino group, yielding a 4,5-diaminopyrimidine.

Ring closure: The diaminopyrimidine is then cyclized with a one-carbon source, such as formic acid or a derivative, to construct the imidazole ring. slideshare.netscribd.com

For example, the synthesis of 7-hydroxyxanthine has been achieved through an improved procedure that allows for the preparation of various 8-alkyl derivatives. rsc.org The reactivity of 7-hydroxyxanthine has been compared to that of this compound, providing insights into their distinct chemical properties. rsc.org The synthesis of various substituted xanthine (B1682287) derivatives often starts from 5,6-diaminouracil (B14702) compounds, which are then cyclized with different reagents to introduce diversity at the 8-position. nih.gov

The following table summarizes key synthetic strategies for xanthine derivatives, which can be conceptually applied to the synthesis of this compound.

Synthetic StrategyStarting MaterialsKey StepsResulting Products
Traube Synthesis4,5-DiaminopyrimidinesRing closure with a one-carbon source (e.g., formic acid)Purine core structure
One-pot SynthesisUracil derivatives, aldehydesCondensation and cyclization8-Substituted xanthines
Xanthine-annelated SynthesisExisting xanthine scaffoldFurther ring fusion reactionsPolycyclic xanthine derivatives

Strategies for Alkylation and Other Chemical Modifications of the this compound Scaffold

Alkylation and other chemical modifications of the this compound scaffold are essential for creating a diverse range of analogs for biological and mechanistic studies. The presence of multiple nitrogen atoms and the N-hydroxy group in this compound offers several sites for modification, but also presents challenges in achieving regioselectivity.

Alkylation:

Alkylation of the xanthine core is a common strategy to modulate its physicochemical properties and biological activity. The nitrogen atoms at positions 1, 3, 7, and 9 are all potential sites for alkylation. In the case of this compound, the hydroxyl group at the 3-position can also be a target for alkylation, leading to O-alkylated products.

Studies on the alkylation of xanthine derivatives have shown that the reaction conditions can significantly influence the regioselectivity. For instance, the N9 position of xanthines is often readily alkylated using various alkylating agents. mdpi.comnih.gov The use of ethyl tosylate or diethyl sulfate (B86663) has been reported for the efficient N9-ethylation of 1,3,7-trisubstituted xanthine derivatives. mdpi.comnih.gov A simple and clean process for the alkylation of nitrogen-containing heterocycles, including xanthines, has been developed using Q-tube® technology in water, offering a greener alternative to traditional methods. mdpi.com

The reactivity of the N-hydroxy group in this compound towards alkylating agents would need to be carefully considered. It may compete with the ring nitrogens for alkylation, and its presence could also influence the nucleophilicity of the adjacent nitrogen atoms.

Other Chemical Modifications:

Beyond alkylation, other chemical modifications can be introduced to the this compound scaffold to probe structure-activity relationships. These modifications can include:

Substitution at the C8 position: The C8 position is a common site for introducing a wide variety of substituents, including aryl, alkyl, and styryl groups. nih.gov

Functionalization of the pyrimidine ring: Modifications to the pyrimidine portion of the xanthine scaffold can also be explored.

Reactions involving the N-hydroxy group: The N-hydroxy group can potentially undergo various reactions, such as acylation, reduction, or participation in cycloaddition reactions, further expanding the chemical diversity of this compound derivatives. The reactivity of this compound towards acetic anhydride (B1165640) has been noted to be different from that of 7-hydroxyxanthine. rsc.org

The following table outlines potential modification strategies for the this compound scaffold.

Modification TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halides, sulfates, or tosylates in the presence of a base.N-alkylated this compound derivatives.
O-AlkylationSimilar to N-alkylation, but targeting the hydroxyl group.O-alkylated this compound derivatives.
C8-SubstitutionCondensation with aldehydes or carboxylic acids.8-substituted this compound analogs.
AcylationAcyl chlorides or anhydrides.N- or O-acylated derivatives.

Enzymatic Synthesis Methods for 3-Hydroxyuric Acid

The enzymatic synthesis of 3-hydroxyuric acid can be conceptualized through the action of hydroxylating enzymes on a suitable purine substrate. While the direct enzymatic synthesis of 3-hydroxyuric acid is not extensively documented, the enzymatic hydroxylation of xanthine to uric acid by xanthine oxidase is a well-characterized process that provides a model for such a transformation. nih.govebi.ac.ukmdpi.comnih.gov

Xanthine oxidase is a molybdenum-containing enzyme that catalyzes the hydroxylation of sp2-hybridized carbon atoms in a variety of aromatic heterocycles. nih.gov The enzyme facilitates the conversion of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid, with the incorporated oxygen atom originating from water. mdpi.com

The proposed mechanism for xanthine oxidase involves the activation of a water molecule by the molybdenum cofactor, followed by a nucleophilic attack on the substrate. ebi.ac.uk Key amino acid residues in the active site, such as glutamate (B1630785) and arginine, play crucial roles in substrate positioning and catalysis. nih.govresearchgate.net

The enzymatic synthesis of 3-hydroxyuric acid could potentially be achieved through:

Engineered Xanthine Oxidase: Modifying the active site of xanthine oxidase through protein engineering could potentially alter its substrate specificity and regioselectivity, enabling it to hydroxylate a purine substrate at the N3 position.

Other Hydroxylating Enzymes: Exploring other classes of hydroxylases, such as cytochrome P450 monooxygenases or other microbial enzymes, might identify a biocatalyst capable of N-hydroxylation of xanthine or related precursors.

Biocatalytic approaches for the synthesis of other hydroxy acids, such as 3-hydroxypropionic acid and (S)-2-hydroxy-2-methylbutyric acid, have been successfully developed using whole-cell systems or isolated enzymes. researchgate.netnih.govresearchgate.net These examples highlight the potential of biocatalysis for the stereoselective and environmentally friendly production of hydroxylated compounds.

Rational Design and Synthesis of this compound Analogs for Mechanistic Probing and Enzymatic Studies

The rational design and synthesis of this compound analogs are pivotal for elucidating the mechanisms of enzymes involved in purine metabolism, such as xanthine oxidase. By systematically modifying the structure of this compound, researchers can create molecular probes to investigate enzyme-substrate interactions, transition state stabilization, and the catalytic cycle.

The principles of rational drug design can be applied to create potent and selective enzyme inhibitors. nih.govnih.govmdpi.comcore.ac.ukfrontiersin.org This often involves:

Understanding the Enzyme's Active Site: Utilizing structural information from X-ray crystallography or homology modeling to identify key amino acid residues and binding pockets.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with systematic modifications to identify the structural features crucial for binding and activity.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding modes of designed inhibitors and to understand the energetic contributions of different interactions. nih.govnih.gov

A series of 3-substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as xanthine oxidase inhibitors, demonstrating that aryl substituents at the 3-position significantly enhance inhibitory potency compared to allopurinol (B61711). nih.gov Similarly, novel xanthone (B1684191) derivatives have been developed as a new class of xanthine oxidase inhibitors. nih.gov These studies provide a framework for the design of this compound analogs.

For mechanistic probing, this compound analogs can be designed to:

Mimic the substrate or transition state: Creating stable analogs that resemble the substrate or a high-energy intermediate in the reaction pathway can provide insights into the catalytic mechanism.

Contain reporter groups: Incorporating fluorescent or isotopically labeled tags can facilitate the study of enzyme kinetics and binding events.

Explore the role of specific functional groups: Systematically altering or removing functional groups on the this compound scaffold can help to determine their importance in binding and catalysis. For example, methylation of xanthine at the N3 position has been shown to abolish its reduction by xanthine oxidase, highlighting the importance of this position for enzymatic activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxyxanthine and verifying its purity?

  • Methodology : this compound can be synthesized via condensation of 5-aminocytosine 1-oxide with triethyl orthoformate in boiling ethanol. Purification involves reprecipitation due to its low aqueous solubility. Structural validation requires NMR (to confirm hydroxy and carbonyl groups), UV spectroscopy (to track ionization-dependent shifts), elemental analysis (for stoichiometric validation), and mass spectrometry (to confirm molecular weight) .
  • Critical Consideration : Ensure reaction heterogeneity is minimized to improve yield, and use pH-controlled reprecipitation to avoid decomposition.

Q. How does pH influence the ionization behavior of this compound?

  • Methodology : Titration studies reveal three ionization steps: at N-3 (pKa ~3.5), N-9 (pKa ~12.1), and N-1 (pKa ~13.2). UV spectroscopy at varying pH levels (e.g., hypsochromic shifts at 300 nm during N-1 ionization) confirms these steps. Parallel experiments with methylated derivatives (e.g., 7- or 9-methyl analogs) help isolate ionization sites .
  • Data Interpretation : Compare spectral shifts to xanthine derivatives to differentiate ionization sequences and assess substituent effects .

Advanced Research Questions

Q. What mechanisms explain the oncogenic potential of this compound and its derivatives?

  • Methodology : Esters like 3-Acetoxyxanthine act as "proximate oncogens" by undergoing spontaneous hydrolysis or nucleophilic substitution. In vitro studies under physiological conditions (pH 7.4, 37°C) reveal two pathways: (i) 8-substitution (e.g., with chloride or methionine, forming 8-chloro- or 8-methylmercaptoxanthine) and (ii) reduction (yielding xanthine via a proposed nitrenium ion intermediate). Validate pathways using HPLC-MS to track metabolite formation and isotopic labeling to trace reaction intermediates .
  • Contradiction Resolution : Earlier studies proposed a radical anion intermediate, but kinetic isotope effects and iodide oxidation assays now favor nitrenium ion mechanisms .

Q. How can structural non-planarity in this compound inform its reactivity with biological nucleophiles?

  • Methodology : X-ray crystallography (resolution ≤0.04 Å) reveals a 0.19 Å displacement of the hydroxyl oxygen from the purine plane, creating a pyramidal geometry at N-3. Neutron diffraction further confirms hydrogen positioning, which destabilizes the aromatic ring and enhances electrophilicity at C-4. Computational modeling (DFT) can predict nucleophilic attack sites and compare reactivity with planar analogs .
  • Experimental Design : Pair structural data with kinetic assays (e.g., reaction rates with glutathione or DNA bases) to correlate geometry with biological activity .

Q. What analytical strategies resolve contradictions in reaction pathways of this compound esters?

  • Methodology : Use controlled variables (pH, solvent dielectric constant) to isolate competing mechanisms. For example:

  • At pH < 7 , 3-Acetoxyxanthine favors 8-substitution via direct nucleophilic displacement (path a).
  • At pH > 9 , reduction dominates (path b), with nitrenium ion intermediates detected via EPR or trapping agents like TEMPO. Validate using Arrhenius plots to differentiate thermal vs. pH-driven pathways .
    • Data Validation : Cross-reference in vitro results with in vivo metabolite profiles (e.g., urinary 8-chloroxanthine) to confirm biological relevance .

Methodological Challenges and Solutions

Q. How to address instability during this compound derivatization (e.g., acetylation)?

  • Optimization : Acetylation with acetic anhydride in anhydrous pyridine at 0°C minimizes hydrolysis. Monitor reaction progress via TLC (silica gel, CHCl₃:MeOH 9:1) and isolate products under inert gas to prevent oxidation. If isolation fails (due to rapid hydrolysis), characterize intermediates in situ via FTIR or Raman spectroscopy .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles) and fume hoods due to mutagenic potential (TDLo 60 mg/kg in rats). Avoid heating above 100°C to prevent NOx emissions. Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrate formation, which alters reactivity .

Key Citations

  • Structural analysis:
  • Oncogenic mechanisms:
  • Synthesis and stability:
  • Ionization behavior:

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